An In-depth Technical Guide on the Core Properties of N,N-Dimethylcyclopropanecarboxamide
An In-depth Technical Guide on the Core Properties of N,N-Dimethylcyclopropanecarboxamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the basic properties of N,N-Dimethylcyclopropanecarboxamide, including its chemical and physical characteristics. Due to the limited publicly available data on its specific biological activities, this document also presents general information on related compounds, a plausible experimental protocol for its synthesis, and a proposed analytical methodology for its characterization.
Core Chemical and Physical Properties
N,N-Dimethylcyclopropanecarboxamide is a stable, colorless to off-white liquid.[1] Its core structure consists of a cyclopropane ring attached to a carboxamide group, which is further substituted with two methyl groups on the nitrogen atom.
Table 1: Basic Properties of N,N-Dimethylcyclopropanecarboxamide
| Property | Value | Source(s) |
| Chemical Name | N,N-Dimethylcyclopropanecarboxamide | [1][2] |
| Synonyms | Cyclopropanecarboxylic acid dimethylamide, Dimethyl cyclopropane carboxamide, Cyclopropyl-N,N-dimethylcarboxamide | |
| CAS Number | 17696-23-0 | [1][2] |
| Molecular Formula | C₆H₁₁NO | [1][2] |
| Molecular Weight | 113.16 g/mol | [1][2] |
| Appearance | Colorless to off-white Liquid | [1] |
| Boiling Point | 86-92 °C (at 15 Torr) | [1] |
| Density | 1.045 ± 0.06 g/cm³ (Predicted) | [1] |
| pKa | -0.47 ± 0.20 (Predicted) | [1] |
| Storage Temperature | Room temperature | [1] |
Biological Activity and Context
As of the latest literature review, there is a notable absence of specific studies detailing the biological activities or signaling pathways associated with N,N-Dimethylcyclopropanecarboxamide. However, the broader class of cyclopropanecarboxamide derivatives has garnered interest in medicinal chemistry and agrochemical research.[3]
Derivatives of 1-phenylcyclopropane carboxamide have been investigated for a wide range of pharmacological activities, including anti-inflammatory, anti-depressive, anti-arrhythmic, antitumor, antifungal, and antibacterial properties.[3] For instance, certain novel 1-phenylcyclopropane carboxamide derivatives have shown effective inhibition of the proliferation of the U937 pro-monocytic human myeloid leukemia cell line.[3] Furthermore, other related structures, such as (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC), have been identified as potent NMDA receptor antagonists.[1]
Given this context, N,N-Dimethylcyclopropanecarboxamide could serve as a valuable scaffold or starting material for the synthesis of more complex molecules with potential therapeutic applications. Further screening and in vitro studies are necessary to elucidate its specific biological functions.
Due to the lack of defined biological signaling pathways for N,N-Dimethylcyclopropanecarboxamide, a diagram illustrating a potential experimental workflow for its synthesis and analysis is provided below.
Caption: Proposed workflow for the synthesis and analysis of N,N-Dimethylcyclopropanecarboxamide.
Experimental Protocols
The following are detailed, plausible experimental protocols for the synthesis and analysis of N,N-Dimethylcyclopropanecarboxamide based on general and established chemical methodologies.
3.1. Synthesis of N,N-Dimethylcyclopropanecarboxamide
This protocol describes a two-step, one-pot synthesis from cyclopropanecarboxylic acid via its acid chloride.
Materials:
-
Cyclopropanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Dichloromethane (DCM)
-
Dimethylamine solution (e.g., 2M in THF or as a gas)
-
Triethylamine (Et₃N) or Pyridine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Acid Chloride Formation:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, dissolve cyclopropanecarboxylic acid (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add thionyl chloride (1.2 equivalents) dropwise to the stirred solution. A catalytic amount of dimethylformamide (DMF) can be added to facilitate the reaction.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then gently reflux for 1-2 hours, or until the evolution of gas (SO₂ and HCl) ceases. The progress can be monitored by the disappearance of the carboxylic acid starting material using Thin Layer Chromatography (TLC).
-
-
Amidation:
-
Cool the reaction mixture containing the in-situ generated cyclopropanecarbonyl chloride back to 0 °C.
-
In a separate flask, prepare a solution of dimethylamine (2.5 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.
-
Add the dimethylamine solution dropwise to the cooled acid chloride solution. An exothermic reaction is expected. Maintain the temperature below 10 °C.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution to neutralize excess acid and HCl.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure N,N-Dimethylcyclopropanecarboxamide.
-
3.2. Analytical Characterization by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines a general method for the analysis of the synthesized N,N-Dimethylcyclopropanecarboxamide to determine its purity and confirm its identity.
Instrumentation and Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
A suitable capillary column (e.g., a 5% phenyl polymethylsiloxane column like a DB-5ms or HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness)
-
Helium (carrier gas)
-
Sample of N,N-Dimethylcyclopropanecarboxamide dissolved in a volatile organic solvent (e.g., DCM or Ethyl Acetate) at a concentration of approximately 10 µg/mL.[4]
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Splitless (or split, depending on concentration)
-
Injection Volume: 1 µL
-
Oven Temperature Program:
-
Initial temperature: 50 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 10 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-300.
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified N,N-Dimethylcyclopropanecarboxamide in a suitable volatile solvent.
-
Injection: Inject the sample into the GC-MS system.
-
Data Acquisition: Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to the analyte.
-
Data Analysis:
-
Determine the retention time of the compound.
-
Analyze the mass spectrum. The molecular ion peak ([M]⁺) should be observed at m/z = 113.
-
Characteristic fragment ions should be identified to confirm the structure. Expected fragments would arise from the loss of a methyl group, the dimethylamino group, or cleavage of the cyclopropane ring.
-
This technical guide provides a foundational understanding of N,N-Dimethylcyclopropanecarboxamide based on currently available data. Further experimental investigation is required to fully characterize its biological profile and potential applications.
References
- 1. Synthesis of (1S,2R)-1-phenyl-2-[(S)-1-aminopropyl]-N,N-diethylcyclopropanecarboxamide (PPDC) derivatives modified at the carbamoyl moiety as a new class of NMDA receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N-Dimethylcyclopropanecarboxamide | C6H11NO | CID 140273 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Convenient synthesis, characterization and biological evaluation of novel 1-phenylcyclopropane carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uoguelph.ca [uoguelph.ca]
